4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-8-18(9-11-19)21(24)22-12-5-13-23-14-15-26-20(16-23)17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMVTKLDIKUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with 3-(2-phenylmorpholin-4-yl)propylamine under appropriate reaction conditions to form the desired benzamide . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., nitric acid for nitration). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
4-Methoxy-N-[3-(4-morpholinyl)propyl]benzamide
This analogue lacks the 2-phenyl group on the morpholine ring, significantly reducing steric hindrance and lipophilicity. The absence of the phenyl group may improve solubility but reduce binding affinity to hydrophobic targets. NMR and IR data confirm the morpholine ring’s conformational flexibility, which could influence pharmacokinetic profiles .
4-Ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Computational modeling suggests that the ethyl group may occupy a larger hydrophobic pocket in target receptors compared to methoxy .
4-Methoxy-N-(6-methyl-2-benzothiazolyl)-3-(4-morpholinylsulfonyl)benzamide
These modifications are associated with enhanced inhibitory activity against kinases such as EGFR in preliminary assays .
4-Methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
Replacing the benzamide with a sulfonamide alters hydrogen-bonding interactions. Sulfonamides are known for their affinity to metalloenzymes like carbonic anhydrase, suggesting divergent therapeutic applications compared to benzamide derivatives .
Pharmacological and Physicochemical Insights
- Metabolic Stability : Morpholine derivatives generally exhibit moderate CYP450-mediated metabolism, but the phenyl group may slow hepatic clearance .
Biological Activity
4-Methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a methoxy group, a morpholine ring, and a benzamide moiety, suggests various interactions with biological targets. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group ()
- A phenylmorpholine moiety
- A propyl chain attached to the nitrogen of the benzamide
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring may engage in hydrophobic interactions. These interactions can modulate protein activity, leading to diverse biological effects.
Antiviral Activity
Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMB-0523 | HBV | 5.0 | Increases A3G levels |
| IMB-26 | HIV | 8.0 | Enhances A3G activity |
| IMB-35 | HCV | 7.5 | Modulates immune response |
Antibacterial Properties
The compound has also been investigated for its antibacterial potential. Studies on similar morpholine-containing compounds suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of the morpholine ring enhances membrane permeability, allowing better interaction with bacterial targets .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 μg/mL | Moderate |
| Escherichia coli | 8 μg/mL | High |
| Pseudomonas aeruginosa | 20 μg/mL | Low |
Case Studies
- Anti-HBV Activity : A study evaluated the anti-HBV activity of a derivative similar to this compound using HepG2.2.15 cells. The compound was found to inhibit HBV replication significantly, with an IC50 value indicating effective antiviral action .
- Toxicity Assessment : Acute toxicity studies in mice revealed that the compound has a median lethal dose (LD50) greater than 500 mg/kg, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
